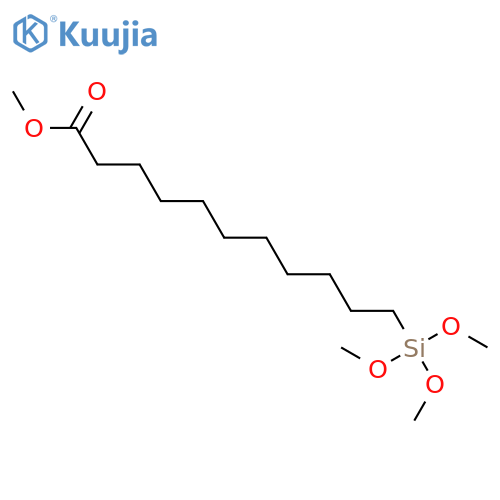Cas no 4236-53-7 (Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester)

4236-53-7 structure
商品名:Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester
CAS番号:4236-53-7
MF:C15H32O5Si
メガワット:320.497086524963
MDL:MFCD11982872
CID:3982200
PubChem ID:13132252
Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester 化学的及び物理的性質
名前と識別子
-
- Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester
- DTXSID001217119
- MFCD11982872
- SCHEMBL11128153
- methyl 11-trimethoxysilylundecanoate
- 4236-53-7
- METHYL 11-(TRIMETHOXYSILYL)UNDECANOATE
-
- MDL: MFCD11982872
- インチ: InChI=1S/C15H32O5Si/c1-17-15(16)13-11-9-7-5-6-8-10-12-14-21(18-2,19-3)20-4/h5-14H2,1-4H3
- InChIKey: ZFPBXXQXSAGJMA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 320.20190065Da
- どういたいしつりょう: 320.20190065Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 15
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54Ų
Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB268734-1 g |
Methyl 11-(trimethoxysilyl)undecanoate |
4236-53-7 | 1 g |
€139.10 | 2023-07-20 | ||
| abcr | AB268734-10g |
Methyl 11-(trimethoxysilyl)undecanoate; . |
4236-53-7 | 10g |
€1747.00 | 2025-02-20 | ||
| abcr | AB268734-1g |
Methyl 11-(trimethoxysilyl)undecanoate; . |
4236-53-7 | 1g |
€287.50 | 2025-02-20 | ||
| abcr | AB268734-10 g |
Methyl 11-(trimethoxysilyl)undecanoate |
4236-53-7 | 10 g |
€748.30 | 2023-07-20 | ||
| abcr | AB268734-5 g |
Methyl 11-(trimethoxysilyl)undecanoate |
4236-53-7 | 5 g |
€429.80 | 2023-07-20 | ||
| abcr | AB268734-5g |
Methyl 11-(trimethoxysilyl)undecanoate; . |
4236-53-7 | 5g |
€1016.50 | 2025-02-20 |
Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester 関連文献
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
4236-53-7 (Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester) 関連製品
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 624-75-9(Iodoacetonitrile)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:4236-53-7)Undecanoic acid, 11-(trimethoxysilyl)-, methyl ester

清らかである:99%/99%/99%
はかる:1g/5g/10g
価格 ($):170.0/602.0/1035.0